Quillaic acid
Description
Contextualizing Quillaic Acid within Triterpenoid (B12794562) Saponin (B1150181) Research
This compound is a pentacyclic triterpenoid, which serves as the aglycone, or sapogenin, core for a class of saponins (B1172615). nih.govnih.gov Structurally, it is classified as an oleanane-type triterpenoid, characterized by an olean-12-ene (B1638996) backbone substituted with hydroxy groups at positions 3 and 16, an oxo group at position 23, and a carboxy group at position 28. nih.govnih.gov Saponins derived from this compound are typically bidesmosidic, meaning they have two sugar chains attached to the aglycone, commonly at the C-3 and C-28 positions. scielo.br The amphiphilic nature of these saponins, stemming from the hydrophobic triterpenoid backbone and the hydrophilic sugar moieties, is responsible for their characteristic foaming and surfactant properties. researchgate.netnih.gov Research into this compound and its glycosides is a key area within the broader study of triterpenoid saponins, driven by their complex structures and diverse biological activities. mdpi.comnih.gov
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 631-01-6 nih.govnih.govbiocrick.comdrugfuture.comcaymanchem.com |
| Molecular Formula | C₃₀H₄₆O₅ nih.govnih.govbiocrick.comdrugfuture.comcaymanchem.com |
| Molecular Weight | 486.68 g/mol biocrick.comdrugfuture.com |
| IUPAC Name | (4aR,5R,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-5,10-dihydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid nih.govnih.govbiocrick.com |
| Synonyms | Quillaja sapogenin, (+)-quillaic acid, 3beta,16alpha-dihydroxy-23-oxoolean-12-en-28-oic acid nih.govnih.govbiocrick.comdrugfuture.com |
| Appearance | Powder biocrick.com |
| Melting Point | 292-293°C drugfuture.com |
| Solubility | Soluble in alcohol, ether, acetone, ethyl acetate, glacial acetic acid. drugfuture.com |
Natural Occurrence and Significance in Plant Species
This compound is not synthesized in isolation but exists in plants as part of more complex saponin glycosides. Its distribution is found across several plant families.
The most significant and commercially important source of this compound is the bark of Quillaja saponaria Molina, a tree native to South America, particularly Chile. researchgate.netbiocrick.comtaylorandfrancis.comresearchgate.net The bark, commonly known as soap bark, contains a high concentration of saponins for which this compound is the major aglycone. researchgate.netbiocrick.comuchile.cl Historically, the indigenous Mapuche people of Chile used the bark as a detergent and for washing, a practice that reflects the high saponin content. researchgate.netfao.org Today, extracts from Q. saponaria are a primary industrial source for saponins used in various applications, and consequently, for the study of this compound itself. researchgate.netuchile.cl The saponins from Quillaja are a complex mixture, with over 100 triterpenoid saponins identified, the majority being glycosides of this compound. fao.orgresearchgate.net
Beyond Quillaja saponaria, this compound and its saponins are found in other plant species. Notably, it is a constituent of Saponaria officinalis L. (common soapwort), a plant in the Caryophyllaceae family. nih.govacs.orgresearchgate.netnih.gov Research on the roots of S. officinalis has led to the isolation of numerous this compound bisdesmosides, which possess a characteristic sugar unit at the C-3 position. researchgate.netnih.gov
This compound is also a key aglycone in the saponins of Psammosilene tunicoides, a plant used in traditional Asian medicine. nih.govnih.govnih.govresearchgate.netacs.org Studies have isolated various saponins and this compound itself from the roots of this plant. nih.govresearchgate.net Other reported botanical sources include Silene firma, Gypsophila oldhamiana, and Acanthophyllum gypsophiloides. nih.govnih.govbeilstein-journals.orgwikidata.org
Table 2: Botanical Sources of this compound
| Plant Species | Family | Primary Part(s) |
|---|---|---|
| Quillaja saponaria | Quillajaceae | Bark, Wood taylorandfrancis.comfao.orgartofnaturalsolution.com |
| Saponaria officinalis | Caryophyllaceae | Roots, Shoots acs.orgresearchgate.netresearchgate.net |
| Psammosilene tunicoides | Caryophyllaceae | Roots nih.govresearchgate.netwikidata.org |
| Silene firma | Caryophyllaceae | Not specified nih.govnih.govwikidata.org |
| Gypsophila oldhamiana | Caryophyllaceae | Roots wikidata.org |
| Acanthophyllum gypsophiloides | Caryophyllaceae | Roots beilstein-journals.org |
| Quillaja brasiliensis | Quillajaceae | Leaves, Bark nih.govtaylorandfrancis.commdpi.com |
Quillaja saponaria as a Primary Source
Historical Overview of Research into this compound and its Glycosides
The scientific investigation of this compound dates back to the early 20th century. Initial preparation of the compound from quillaja saponin was reported by Windaus and colleagues in 1926. drugfuture.com This foundational work was followed by crucial studies aimed at determining its chemical structure. Research by Ruzicka and van Veen in 1929, and later by Ruzicka and others in 1950, contributed significantly to the elucidation of its complex pentacyclic triterpenoid structure. drugfuture.com
Since these early discoveries, research has expanded considerably. The focus has shifted from the basic structure of the aglycone to the intricate variety of its glycosides found in nature. scielo.brresearchgate.net Advanced analytical techniques, such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, have enabled the detailed characterization of numerous this compound saponins from sources like Quillaja, Saponaria, and Psammosilene. biocrick.comacs.orgresearchgate.netnih.govnih.gov This has revealed a vast diversity in the oligosaccharide chains attached to the this compound core, which influences the biological properties of the resulting saponins. scielo.brmdpi.com Recent research has also delved into the biosynthesis of this compound, identifying key enzymes like cytochrome P450-dependent monooxygenases involved in its formation from β-amyrin. scielo.bracs.orgscielo.br
Structure
2D Structure
Properties
IUPAC Name |
9-formyl-5,10-dihydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-25(2)13-14-30(24(34)35)19(15-25)18-7-8-21-26(3)11-10-22(32)27(4,17-31)20(26)9-12-28(21,5)29(18,6)16-23(30)33/h7,17,19-23,32-33H,8-16H2,1-6H3,(H,34,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUFAARYGOUYEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C=O)O)C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871799 | |
| Record name | 3,16-Dihydroxy-23-oxoolean-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Metabolic Pathways of Quillaic Acid
Precursor Compounds and Initial Biosynthetic Steps (e.g., β-amyrin)
The biosynthesis of quillaic acid begins with the cyclization of the linear precursor 2,3-oxidosqualene (B107256). google.comgoogle.com This initial and critical step is part of the broader isoprenoid pathway, which is responsible for the production of a vast array of plant metabolites, including sterols and other triterpenoids. google.comoup.com The cyclization of 2,3-oxidosqualene yields the pentacyclic triterpene scaffold, β-amyrin. google.comgoogle.comscielo.br This conversion represents the first committed step towards the synthesis of oleanane-type triterpenoid (B12794562) saponins (B1172615). escholarship.org
The formation of β-amyrin serves as the foundational framework upon which subsequent modifications occur to generate the structural diversity observed in triterpenoids. The β-amyrin scaffold is then subjected to a series of oxidation reactions at specific carbon positions to ultimately form this compound. google.comgoogle.com
Enzymatic Transformations and Key Gene Families
The transformation of the initial β-amyrin scaffold into this compound is orchestrated by a series of specialized enzymes, primarily belonging to the oxidosqualene cyclase and cytochrome P450 families. These enzymes catalyze the specific reactions that introduce the characteristic functional groups of this compound.
Role of Oxidosqualene Cyclases (OSC)
Oxidosqualene cyclases (OSCs) are the enzymes responsible for the initial cyclization of 2,3-oxidosqualene. google.comgoogle.comscielo.br Specifically, the enzyme β-amyrin synthase, a type of OSC, catalyzes the formation of β-amyrin. google.comscielo.br This cyclization is a pivotal branch point in the isoprenoid pathway, directing carbon flux towards the biosynthesis of triterpenoids like this compound, as opposed to sterols. oup.com The activity of OSCs is fundamental in generating the basic carbon skeleton of a wide variety of triterpenes. oup.combibliotekanauki.plmdpi.com
Involvement of Cytochrome P450-Dependent Monooxygenases (e.g., CYP716A262, CYP72A567)
Following the formation of the β-amyrin backbone, a series of oxidative modifications are carried out by cytochrome P450-dependent monooxygenases (P450s). These enzymes are crucial for the functionalization of the triterpene skeleton. The biosynthesis of this compound requires a six-step oxidation process at three different positions on the β-amyrin molecule. nih.govescholarship.org
Key oxidation steps include:
A one-step oxidation at the C-16 position to introduce a hydroxyl group. nih.govescholarship.org
A two-step oxidation at the C-23 position to form an aldehyde group. nih.govescholarship.org
A three-step oxidation at the C-28 position to create a carboxylic acid group. nih.govescholarship.org
Research has identified several specific P450 enzymes involved in this intricate process. For instance, two novel cytochrome P450-dependent monooxygenases, CYP716A262 and CYP72A567, were identified from Psammosilene tunicoides as being involved in the biosynthesis of this compound and its precursor, gypsogenin (B1672572). nih.govacs.orggoogle.com In Quillaja saponaria, specific oxidases have been identified for the C-16, C-23, and C-28 positions. google.com The complexity of these reactions is highlighted by the fact that the oxidation steps may not occur in a strictly linear order, leading to a network of potential intermediates. google.comnih.gov
Glycosyltransferase Activity in Saponin (B1150181) Formation
Once the this compound aglycone is synthesized, it is further modified by glycosyltransferases (GTs), which attach sugar moieties to the triterpenoid backbone, forming saponins. scielo.br This glycosylation occurs at specific positions, most commonly at the C-3 and C-28 positions of this compound. google.comscielo.br In the biosynthesis of the well-known adjuvant QS-21, a branched trisaccharide is attached at the C-3 position and a linear tetrasaccharide at the C-28 position. nih.govgoogle.comgoogle.com
The formation of these sugar chains is a stepwise process catalyzed by a series of specific GTs. For example, the initial glycosylation at the C-3 position of this compound has been shown to be catalyzed by specific enzymes that add glucuronic acid. uea.ac.ukscioverleaf.org Subsequent sugars are then added to this initial moiety by other dedicated GTs. uea.ac.uk The identification and characterization of these glycosyltransferases are essential for the complete elucidation of the saponin biosynthetic pathway and for potential synthetic biology applications. nih.gov
Elucidation Challenges and Progress in Pathway Mapping
The complete elucidation of the this compound biosynthetic pathway has been a significant challenge for researchers. scielo.brscielo.br One of the main difficulties lies in the complexity of the enzymatic reactions, particularly the multiple oxidation steps catalyzed by cytochrome P450s. These enzymes can exhibit substrate promiscuity, leading to the formation of a multitude of under-oxidized or over-oxidized byproducts. cas.cnnih.govcas.cn In fact, it is estimated that during the conversion of β-amyrin to this compound, as many as 47 different products could potentially be formed. cas.cnnih.govescholarship.org
Despite these challenges, significant progress has been made in mapping the pathway. Researchers have successfully identified and characterized key enzymes, including β-amyrin synthase and several cytochrome P450 oxidases from Quillaja saponaria. google.com The function of these enzymes has been validated through transient expression in Nicotiana benthamiana. google.comgoogle.com Furthermore, the identification of novel P450s from other plant species, such as Psammosilene tunicoides, has provided additional insights into the enzymatic machinery required for this compound synthesis. nih.govacs.org The use of combinatorial approaches, screening libraries of CYPs and their reductase partners, has also proven effective in optimizing the pathway for efficient this compound production in heterologous systems. nih.gov
Synthetic Biology Approaches for this compound Production (e.g., in yeast, Nicotiana benthamiana)
The limited natural supply of this compound and its complex structure, which makes chemical synthesis challenging, have driven the development of synthetic biology approaches for its production. google.comacs.orgacs.orgnih.gov These strategies aim to reconstruct the this compound biosynthetic pathway in heterologous hosts, such as yeast (Saccharomyces cerevisiae) and the plant Nicotiana benthamiana. google.comacs.orgnih.gov
Production in Nicotiana benthamiana
Transient co-expression of the necessary biosynthetic genes in the leaves of Nicotiana benthamiana has been a successful strategy for elucidating and producing this compound. google.comgoogle.comacs.orgacs.orgnih.gov By co-infiltrating Agrobacterium tumefaciens strains, each carrying one or more of the genes encoding enzymes like β-amyrin synthase and the required cytochrome P450 oxidases, researchers have been able to produce this compound in a plant system that does not naturally synthesize it. google.com This approach has been instrumental in validating the function of the identified biosynthetic genes. google.comgoogle.com
Production in Yeast
Engineered Saccharomyces cerevisiae has emerged as a promising platform for the de novo biosynthesis of this compound. nih.govacs.orgsynbioaustralasia.org Scientists have successfully reconstituted the entire biosynthetic pathway in yeast by introducing the genes for β-amyrin synthase and the necessary cytochrome P450s. nih.govacs.org For example, by expressing CYP716A262 and CYP72A567 from P. tunicoides in a β-amyrin-producing yeast strain, significant titers of this compound have been achieved. nih.govacs.org Further optimization of the yeast platform, including combinatorial optimization of CYP and cytochrome P450 reductase (CPR) pairs, and spatial engineering of enzymes on the endoplasmic reticulum, has led to substantial increases in this compound production, with titers reaching up to 2.23 g/L. escholarship.orgacs.orgnih.gov These advancements in synthetic biology offer a scalable and sustainable alternative to the extraction of this compound from its natural source. scioverleaf.orgsynbioaustralasia.org
| Organism | Approach | Key Genes/Enzymes Expressed | Reported Titer of this compound |
| Nicotiana benthamiana | Transient co-expression via Agrobacterium | β-amyrin synthase, C-16a, C-23, and C-28 oxidases from Q. saponaria | Production demonstrated and used for pathway elucidation google.comgoogle.comacs.orgacs.orgnih.gov |
| Saccharomyces cerevisiae | De novo biosynthesis in engineered strain | CYP716A262 and CYP72A567 from P. tunicoides in a β-amyrin producing strain | 314.01 mg/L nih.govacs.orgacs.orgacs.orgnih.gov |
| Saccharomyces cerevisiae | Combinatorial optimization and spatial engineering | Optimized pairs of CYP monooxygenases and reductases | 2.23 g/L escholarship.orgacs.orgnih.gov |
Chemical Synthesis and Derivatization Strategies for Quillaic Acid Research
Total Synthesis Methodologies
Total synthesis approaches aim to construct the complex quillaic acid molecule from simpler, more readily available precursors. These multi-step processes are challenging but offer the advantage of producing highly pure material and providing access to unnatural analogs.
The synthesis begins with oleanolic acid and proceeds through several key transformations. nih.gov An early step involves a one-pot reaction sequence that includes a ketone reduction using lithium tri-tert-butoxyaluminum hydride (LTBA), formation of a lactol intermediate with diisobutylaluminum hydride (DIBAL-H), and a subsequent reduction to yield a C-28 aldehyde. acs.org To prevent unwanted reactions in later steps, the C-3 hydroxyl group is protected with a tert-butyldimethylsilyl (TBS) group. acs.org The synthesis critically relies on late-stage C–H activation to install the necessary hydroxyl groups at the C-16 and C-23 positions, ultimately leading to the this compound structure. nih.govorganic-chemistry.org
The synthesis involves a series of carefully orchestrated protecting group manipulations to differentiate the various hydroxyl groups present on the protoescigenin (B1254337) core. thieme-connect.com Key transformations include the oxidation of the C-21 and C-28 hydroxyl groups, followed by esterification. rsc.org A critical step involves the chemoselective oxidation of the primary C-23 hydroxyl group to the required aldehyde, which is accomplished using TEMPO and sodium hypochlorite, followed by debenzylation to yield this compound. rsc.orgthieme-connect.com This route also demonstrates flexibility, as intermediates can be used to access other rare oleanane-type aglycones. rsc.orgresearchgate.net
The first key step is a palladium-catalyzed C–H acetoxylation, which selectively installs an acetoxy group at the C-23 position over the C-24 position. nih.govacs.orgnih.gov The second crucial step is a copper-mediated C–H hydroxylation using molecular oxygen (O₂) as a green oxidant. acs.orgresearchgate.net This reaction is directed by an imine–pyridine (B92270) conjugate to install a hydroxyl group at C-16, producing a single 16β-ol isomer. acs.org This specific isomer is then converted to the desired 16α-hydroxy configuration, which is crucial for biological activity, through a configuration inversion strategy. nih.govacs.org These C-H activation methods, particularly the use of an inexpensive copper catalyst, make the synthesis more sustainable and feasible for larger-scale production. acs.orgresearchgate.netresearchgate.net
| Key Reactions | Pd-catalyzed C–H acetoxylation at C-23, Cu-mediated C–H hydroxylation at C-16 nih.govacs.orgnih.gov | Protecting group manipulations, Swern/Pinnick oxidations, Selective oxidation of C-23-OH rsc.orgthieme-connect.com |
Protoescigenin as a Starting Material
Semisynthetic Modifications and Analog Design
Semisynthesis, which involves the chemical modification of the isolated natural product, is a powerful tool for creating a diverse library of this compound analogs. rsc.orgnih.gov These modifications are essential for probing structure-activity relationships and developing new saponin (B1150181) variants with improved properties. rsc.orgresearchgate.net
The functional groups on the this compound scaffold—specifically the C-28 carboxylic acid, the C-23 aldehyde, and the hydroxyl groups at C-3 and C-16—offer multiple handles for chemical modification. uchile.cluchile.clresearchgate.net
C-28 Carboxyl Group: This group is readily transformed to alter polarity and investigate its role in biological activity. Esterification is a common modification, with derivatives such as the methyl ester and allyl ester being synthesized. nih.govuchile.cluchile.cl For instance, the allyl ester can be prepared by reacting this compound with allyl bromide in the presence of a base like potassium bicarbonate. nih.gov The free carboxyl group appears to be important for strong anti-inflammatory effects. uchile.cl
C-23 Aldehyde Group: The aldehyde at C-23 is a unique feature that allows for a wide range of chemical transformations. researchgate.net It can be reduced to a primary alcohol (16α-hydroxyhederagenin) using reagents like sodium borohydride (B1222165). uchile.cl The aldehyde can also be converted into oximes and hydrazones. uchile.clnih.gov For example, treatment with hydroxylamine (B1172632) hydrochloride yields the corresponding aldoxime, while reaction with a substituted aminopiperazine forms a hydrazone. uchile.clnih.gov These modifications are used to explore the importance of the carbonyl group for activity. uchile.cl
Hydroxyl Groups: The secondary hydroxyl groups at the C-3 and C-16 positions can be esterified. Acetylation with acetic anhydride (B1165640) in pyridine yields the diacetate derivative. uchile.cl Another modification is the formation of the bis-hemisuccinate ester. uchile.cl These transformations can influence the compound's lipophilicity and biological profile.
Table 2: Examples of Functional Group Transformations of this compound
| Functional Group | Transformation | Reagents/Conditions | Resulting Derivative |
|---|---|---|---|
| C-28 Carboxyl | Methyl Esterification | Diazomethane or other methylating agents | This compound methyl ester uchile.cl |
| C-28 Carboxyl | Allyl Esterification | Allyl bromide, K₂CO₃ nih.gov | This compound allyl ester nih.gov |
| C-23 Aldehyde | Reduction to Alcohol | Sodium borohydride (NaBH₄) uchile.cl | 16α-hydroxyhederagenin uchile.cl |
| C-23 Aldehyde | Oximation | Hydroxylamine hydrochloride (NH₂OH·HCl) nih.gov | This compound aldoxime nih.gov |
| C-23 Aldehyde | Hydrazone Formation | 4-methyl-1-aminopiperazine uchile.cl | Piperazinylimino derivative uchile.cl |
| C-3 & C-16 Hydroxyls | Acetylation | Acetic anhydride (Ac₂O), Pyridine uchile.cl | This compound diacetate uchile.cl |
Introducing new side chains onto the this compound skeleton serves to create structural probes to investigate molecular interactions and improve properties like solubility. uchile.cl The C-23 aldehyde is a particularly useful site for such modifications. For example, a 4-methyl-1-piperazinylimino group has been introduced at this position via the formation of a hydrazone. uchile.cluchile.cl This specific modification was explored to potentially improve drug solubility and to assess the impact of a bulky, basic side chain on anti-inflammatory activity. uchile.cl The resulting derivative showed intriguing activity, highlighting how modifications at this position can differentially affect biological responses in various models. uchile.cl Such strategies are key to developing analogs with tailored pharmacological profiles.
Functional Group Transformations (e.g., C-28 carboxyl, C-23 aldehyde, hydroxyl groups)
Methodological Advancements in this compound Derivatization
This compound, a pentacyclic triterpenoid (B12794562), is the central aglycone for a class of potent immunostimulatory saponins (B1172615), most notably QS-21. google.com Its complex and highly functionalized structure presents significant challenges for chemical modification. The molecule features multiple reactive sites, including two secondary hydroxyl groups (at C3 and C16), a sterically hindered C23-aldehyde, and a C28-carboxylic acid. nih.govresearchgate.net The selective manipulation of these functional groups is crucial for synthesizing derivatives to probe structure-activity relationships (SAR) and develop novel therapeutic agents. mdpi.comnih.gov Recent methodological advancements have provided sophisticated tools to overcome these challenges, enabling more efficient and selective derivatization of the this compound scaffold.
One of the most significant hurdles in the synthesis of this compound-based saponins is the glycosylation of the C3-hydroxyl group. This position is sterically hindered, and its reactivity is diminished by the adjacent electron-withdrawing C23-aldehyde group. thieme-connect.com Early attempts at glycosylation often resulted in low yields or the formation of undesired anomers. nih.gov A notable advancement in this area involves the use of specialized Lewis acid catalysts. For instance, the use of tris(pentafluorophenyl)borane (B72294) ((C₆F₅)₃B) has proven effective in facilitating the β-selective coupling of glycosyl donors, such as α-trichloroacetimidates, to the C3-hydroxyl of this compound derivatives. nih.govmskcc.org This method has successfully produced desired glycoconjugates in moderate yields where other catalysts have failed. nih.gov Another strategy to overcome the low nucleophilicity of the C3-hydroxyl involves its conversion to a more reactive 3-O-stannyl ether, although this has been shown to yield undesired α-anomeric selectivity. nih.gov
Derivatization at the C28-carboxyl group is also a key step in the synthesis of complex saponins. This is often achieved by first protecting the carboxylic acid as an ester, for example, an allyl ester, which can be selectively removed later in the synthetic sequence. nih.gov The resulting ester serves as a handle for the attachment of complex oligosaccharide chains. nih.govgoogle.com
The table below summarizes selected advanced glycosylation methods applied to this compound derivatives.
Table 1: Methodological Advancements in the Glycosylation of this compound
| This compound Derivative | Glycosyl Donor | Catalyst/Conditions | Product | Yield | Anomeric Ratio (α:β) | Reference |
|---|---|---|---|---|---|---|
| C28-O-allyl derivative 68 | α-trichloroacetimidate 38 | (C₆F₅)₃B (3 mol %) | Glycoconjugate 69 | 59% | 1:7 | nih.gov |
| This compound methyl ester 12 (HO-QA-Me) | Glucuronal 15 | Triflic anhydride, diphenyl sulfoxide | GlcUA–O-QA-Me conjugate 21 | 31% | Not specified | nih.gov |
Advancements have also been made in modifying the triterpene core itself. The C23-aldehyde is a key functional group for the biological activity of many this compound saponins. mdpi.com Recent research has focused on creating derivatives at this position to modulate activity. A significant development is the late-stage oximation of the aldehyde. Using hydroxylamine hydrochloride and sodium acetate, the aldehyde can be efficiently converted into an aldoxime, providing novel saponin analogues. nih.gov For example, a this compound saponin variant was converted to the corresponding saponin aldoxime in 92% yield. nih.gov Other modifications have included the replacement of the C4-aldehyde substituent with a hydroxymethyl group or a methyl group to investigate its role in immunostimulation. nih.gov
Furthermore, modern C-H activation techniques have been applied to the synthesis of the this compound scaffold from more accessible precursors like oleanolic acid. A streamlined, 14-step synthesis was developed using palladium-catalyzed C-H acetoxylation to install the C23 functionality and a copper-mediated C-H hydroxylation for the C16-hydroxyl group. researchgate.netacs.org This approach represents a significant advance for producing this compound for subsequent derivatization studies. acs.org
The table below details recent derivatization methods targeting the this compound core.
Table 2: Methodological Advancements in the Derivatization of the this compound Core
| Starting Material | Reagents/Conditions | Modification | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound saponin 2 | NH₂OH·HCl, NaOAc, aq. NH₂OH, 45°C | Aldehyde Oximation | Saponin aldoxime 4 | 92% | nih.gov |
| Oleanolic acid derivative | Pd(OAc)₂, PhI(OAc)₂ | C-23 C-H Acetoxylation | 23-acetoxy derivative | Not specified | researchgate.netacs.org |
| 16-deoxy derivative | Cu(MeCN)₄PF₆, N-hydroxyphthalimide, O₂ | C-16 C-H Hydroxylation | 16β-ol triterpenoid | Not specified | researchgate.net |
The table below presents examples of derivatization at the C28-carboxyl group.
Table 3: Examples of Derivatization at the C28-Carboxyl Group of this compound
| Reagent | Reaction Type | Product Type | Reference |
|---|---|---|---|
| Diazomethane | Esterification | This compound methyl ester | uchile.cl |
| Acetic anhydride | Esterification | This compound diacetate | uchile.cl |
| Substituted amines/EDCI, HOBt | Amidation | C28-Amide derivatives with heterocyclic moieties | frontiersin.org |
Mechanistic Investigations of Quillaic Acid S Biological Activities in Research Models
Anti-Inflammatory Mechanisms in In Vivo Animal Models
Modulation of Arachidonic Acid and Phorbol (B1677699) Ester-Induced Inflammation (e.g., mouse ear edema)
Quillaic acid has demonstrated significant topical anti-inflammatory effects in animal models, particularly in studies involving chemically induced ear edema in mice. researchgate.netncats.ionih.govjapsonline.comdntb.gov.uaselleckchem.com Research has shown that this compound is a potent inhibitor of inflammation caused by both arachidonic acid (AA) and 12-O-tetradecanoylphorbol-13-acetate (TPA). researchgate.netnih.govuchile.cl This dual activity is noteworthy, as many anti-inflammatory compounds often show a preference for inhibiting one pathway over the other. researchgate.netuchile.cl
In the TPA-induced mouse ear edema model, which primarily involves the activation of protein kinase C (PKC), this compound has shown strong, dose-dependent inhibitory effects. researchgate.netmdpi.com The inflammation in this model is characterized by redness, swelling, and pain. researchgate.net One study found that this compound's efficacy in the TPA model was comparable to that of the reference drug indomethacin. researchgate.net The structural features of this compound, specifically the aldehyde and carboxyl groups, appear to be important for its anti-inflammatory activity in these models. researchgate.netnih.gov
Similarly, in the arachidonic acid-induced mouse ear edema model, which involves the metabolic cascade of AA into pro-inflammatory eicosanoids, this compound has exhibited potent inhibitory action. researchgate.netnih.govuchile.cl Its effectiveness in this model surpassed that of the reference drug nimesulide (B1678887) in some studies. uchile.cl The ability of this compound to inhibit inflammation induced by both TPA and AA suggests a broad mechanism of action that may interfere with multiple inflammatory pathways. researchgate.netuchile.cl
Interactive Table: Effect of this compound on Induced Ear Edema in Mice
| Inducing Agent | Observation | Reference Compound | Key Finding | Source |
|---|---|---|---|---|
| Arachidonic Acid (AA) | Strong inhibition of ear edema | Nimesulide | This compound exceeded the efficacy of nimesulide. | uchile.cl |
| 12-O-tetradecanoylphorbol-13-acetate (TPA) | Strong inhibition of ear edema | Indomethacin | Activity of this compound was comparable to indomethacin. A hydrazone derivative showed similar potency. | researchgate.netsci-hub.box |
| AA and TPA | Potent dual inhibitor | Indomethacin, Nimesulide | This compound effectively inhibits inflammation in both models, suggesting a broad mechanism. | researchgate.netuchile.cl |
Cellular and Molecular Pathway Interactions (e.g., COX-2, ERK, p38 MAPK, PKCa, NF-κB)
The anti-inflammatory effects of this compound are linked to its interaction with key cellular and molecular signaling pathways. researchgate.net While direct studies on this compound are ongoing, research on related compounds and inflammatory models provides insight into its potential mechanisms. The inhibition of inflammation induced by arachidonic acid and phorbol esters suggests that this compound may interfere with the cyclooxygenase (COX) and protein kinase C (PKC) pathways. researchgate.netcvphysiology.com
The TPA-induced inflammation model is known to activate PKC, which in turn can lead to the activation of downstream signaling cascades like the mitogen-activated protein kinase (MAPK) pathways (including ERK and p38 MAPK) and the transcription factor nuclear factor-kappa B (NF-κB). researchgate.netmdpi.comfrontiersin.org These pathways are crucial in the expression of pro-inflammatory genes, including COX-2. researchgate.netnih.gov Given that this compound effectively reduces TPA-induced inflammation, it is plausible that it modulates one or more of these signaling components. researchgate.net
Furthermore, the suppression of arachidonic acid-induced edema points towards a possible inhibitory effect on the COX pathway, which is responsible for converting arachidonic acid into prostaglandins. uchile.clcvphysiology.com Specifically, the inhibition of COX-2, an enzyme upregulated during inflammation, is a common target for anti-inflammatory drugs. cvphysiology.comresearchgate.net The activation of NF-κB and p38 MAPK are known to mediate the expression of COX-2. nih.gov Therefore, this compound's anti-inflammatory action may involve the downregulation of the PKC, MAPK, and NF-κB pathways, leading to reduced COX-2 expression and prostaglandin (B15479496) synthesis.
Antinociceptive Research in Murine Thermal Models
This compound has demonstrated dose-dependent antinociceptive (pain-relieving) effects in various murine thermal models, including the tail-flick and hot-plate tests. ncats.ioresearchgate.netuchile.clnih.govresearchgate.netchemfaces.com These tests are used to assess the central and peripheral analgesic activity of compounds.
In the topical tail-flick test, which measures the response to a thermal stimulus applied to the tail, a saponin (B1150181) mixture containing this compound was found to be more potent than this compound alone, its derivatives, and the reference drug ibuprofen (B1674241) sodium. uchile.cl However, this compound itself still exhibited significant, dose-dependent analgesic activity in this local pain model. medchemexpress.com
In the hot-plate test, where the mouse is placed on a heated surface and the time to a pain response is measured, intraperitoneally administered this compound also showed potent antinociceptive effects. uchile.clmedchemexpress.com In this systemic pain model, this compound was more potent than the reference drug ibuprofen. uchile.cl Further studies have also shown that this compound possesses antihyperalgesic activity, reducing pain sensitivity in models of both acute and chronic skeletal muscle pain induced by Complete Freund's Adjuvant (CFA). eurekaselect.com
Interactive Table: Antinociceptive Effects of this compound in Murine Thermal Models
| Test Model | Administration Route | Key Finding | EC₅₀/ED₅₀ | Source |
|---|---|---|---|---|
| Tail-Flick Test | Topical | Showed dose-dependent analgesia. | EC₅₀: 69.3 mg/kg | uchile.clmedchemexpress.com |
| Hot-Plate Test | Intraperitoneal (i.p.) | More potent than ibuprofen. | ED₅₀: 20.7 mg/kg | uchile.clmedchemexpress.com |
| CFA-induced muscle pain (acute) | Intraperitoneal (i.p.) | Maximal effect at 30 mg/kg was 65.0%. | - | eurekaselect.com |
| CFA-induced muscle pain (chronic) | Intraperitoneal (i.p.) | Maximal effect at 30 mg/kg was 53.4%. | - | eurekaselect.com |
Studies on Immunomodulatory Effects
Adjuvant Properties of this compound-Containing Saponins (B1172615) (e.g., QS-21)
This compound is the triterpene aglycone core of QS-21, a potent and well-studied vaccine adjuvant derived from the bark of the Quillaja saponaria tree. nih.govwikipedia.orgnih.gov QS-21 is a saponin glycoside, meaning it consists of the this compound core attached to complex sugar chains. wikipedia.orginvivogen.commdpi.com This structure gives QS-21 its amphiphilic properties, which are believed to contribute to its adjuvant activity. frontiersin.org
QS-21 has been shown to enhance both humoral (antibody-mediated) and cell-mediated immunity in response to vaccines. wikipedia.orgnih.gov It is a component of several adjuvant systems, such as AS01, which is used in licensed vaccines. wikipedia.orginvivogen.com The adjuvant activity of QS-21 is thought to involve the stimulation of a Th1-biased immune response, which is important for clearing intracellular pathogens. nih.gov Studies have shown that the aldehyde group on the this compound core of QS-21 may be important for inducing a pro-inflammatory Th1 response. frontiersin.org
While QS-21 itself is a highly effective adjuvant, research has also explored the adjuvant potential of this compound alone. nih.gov When incorporated into lipid nanoparticles (LNPs) for mRNA vaccine delivery, this compound was found to increase the transfection efficiency and endosomal disruption. nih.gov Furthermore, these this compound-containing LNPs resulted in higher titers of anti-OVA IgG2a antibodies in vaccination studies, suggesting a more Th1-biased immune response compared to control LNPs. nih.gov This indicates that the this compound core itself possesses adjuvant properties that can modulate the immune response. nih.govontosight.ai
Interactions with Immune Cells (e.g., dendritic cells, T cells) in Research Models
The immunomodulatory effects of this compound and its saponin derivatives, like QS-21, are mediated through their interactions with key immune cells, particularly antigen-presenting cells (APCs) such as dendritic cells (DCs). invivogen.comnih.gov It is proposed that QS-21 acts primarily on APCs. invivogen.com
Research suggests that QS-21 is taken up by dendritic cells through a cholesterol-dependent endocytosis process. invivogen.com The carbohydrate domains and amphiphilic nature of QS-21 are thought to facilitate the uptake and presentation of antigens by dendritic cells. invivogen.com Once inside the cell, saponins can disrupt the endosomal membrane, which may allow the antigen to escape into the cytoplasm for presentation on MHC class I molecules, leading to the activation of cytotoxic T lymphocytes. mdpi.com
Furthermore, QS-21, in combination with other immunostimulants like MPLA, has been identified as an activator of the NLRP3 inflammasome in dendritic cells and macrophages. invivogen.comnih.gov This activation leads to the release of pro-inflammatory cytokines such as IL-1β and IL-18. invivogen.com In some models, deacylated saponins have been shown to interact with CD2 receptors on naive CD4+ T cells, stimulating a Th1-biased activation and the secretion of IL-2 and IFN-γ. mdpi.com While much of the research has focused on QS-21, the inherent properties of the this compound core likely play a fundamental role in these interactions. The precise mechanisms of how this compound alone interacts with immune cells are an area of ongoing investigation. elifesciences.orgfrontiersin.org
Immunostimulant Complex (ISCOM) Formation and Functionality
This compound serves as the central triterpene core for some of the most potent saponin adjuvants, such as QS-21, which are derived from the bark of the Quillaja saponaria tree. nih.gov These saponins are critical components in the formation of Immunostimulant Complexes (ISCOMs), which are cage-like nanoparticulate structures approximately 40 nm in diameter. researchgate.net ISCOMs are highly effective at enhancing and prolonging immune responses to co-administered antigens, a crucial feature for modern subunit vaccines which are often less immunogenic than traditional vaccines. nih.govresearchgate.net
The structure of QS-21, for example, features the this compound aglycone linked to complex oligosaccharide chains. nih.gov This amphiphilic nature is fundamental to the formation of ISCOMs, where the saponins, antigen, and cholesterol are combined. These complexes are known to stimulate robust humoral (antibody-mediated) and cellular (T-cell-mediated) immune responses at microgram doses. researchgate.netnih.gov Research on saponins from Quillaja brasiliensis, which also contain this compound as a primary component, has demonstrated their ability to form ISCOMs that improve antigen uptake and induce both systemic and mucosal antibody production. researchgate.netufrgs.br The function of these this compound-based adjuvants is to potentiate the immune response, allowing for dose-sparing of the antigen in vaccine formulations. nih.govnih.gov
In Vitro Cytotoxic and Antiproliferative Activity Research
This compound is recognized as a cytotoxic triterpenoid (B12794562) with demonstrated antiproliferative and apoptosis-inducing capabilities in various cancer cell lines. nih.govfrontiersin.org Its base structure has been a focal point for the synthesis of derivatives with enhanced antitumor activity. nih.govnih.gov For instance, while this compound itself shows an IC₅₀ value greater than 10 μM against several human cancer cell lines (including HCT116, BEL7402, HepG2, SW620, and MCF-7), certain synthetic derivatives exhibit significantly improved potency. nih.govfrontiersin.orgnih.gov
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | HCT116 | > 10 |
| This compound | BEL7402 | > 10 |
| This compound | HepG2 | > 10 |
| This compound | SW620 | > 10 |
| This compound | MCF-7 | > 10 |
| This compound | SNU1 (gastric cancer) | 13.6 |
| This compound | KATO III (gastric cancer) | 67 |
| Derivative Compound E | HCT116 | 2.46 ± 0.44 |
| Derivative Compound A2 | HCT116 | 3.04 |
This table presents the concentration of a compound that inhibits 50% of cell growth (IC₅₀) for this compound and its derivatives against various human cancer cell lines, based on in vitro studies. nih.govfrontiersin.orgnih.govresearchgate.net
The cytotoxic effects of this compound have been mechanistically linked to the induction of apoptosis, or programmed cell death. nih.govresearchgate.net Studies on human gastric cancer cell lines, SNU1 and KATO III, have utilized a range of assays to confirm this process. nih.govresearchgate.net
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay, which detects DNA fragmentation characteristic of late-stage apoptosis, demonstrated that this compound treatment leads to an increase in TUNEL-positive cells. nih.govresearchgate.netresearchgate.net In one study, treatment with 100 μM of this compound resulted in a 36% increase in TUNEL-positive SNU1 cells and a 15% increase in TUNEL-positive KATO III cells. nih.govresearchgate.net
To further corroborate these findings, Annexin-V assays, which identify the externalization of phosphatidylserine (B164497) during early apoptosis, were employed. nih.gov Flow cytometry analysis confirmed an increase in both early and late apoptotic cells following treatment with this compound. nih.govresearchgate.net Additionally, caspase assays, which measure the activity of caspase enzymes that execute the apoptotic process, have also been used to demonstrate that this compound induces apoptosis in these cellular models. nih.govresearchgate.netnih.gov
To identify the molecular targets through which this compound exerts its pro-apoptotic effects, researchers have employed in silico molecular docking studies. nih.govresearchgate.net These computational simulations predict the binding affinity and interaction between a ligand, such as this compound, and a target protein. researchgate.net
In studies investigating the apoptotic pathways in gastric cancer cells, this compound was docked with several key proteins involved in cell death signaling. researchgate.net The calculated binding energies (ΔGbin) from these simulations suggested that the pro-apoptotic protein Bid is a plausible molecular target. nih.govresearchgate.netnih.govdntb.gov.ua Bid is a member of the Bcl-2 family of proteins and plays a crucial role in the mitochondrial pathway of apoptosis. The interaction of this compound with Bid is believed to be involved in triggering its apoptotic effect. nih.govresearchgate.netresearchgate.net Detailed inspection of the simulated binding site within the Bid protein (PDB entry: 2BID) shows the specific amino acid residues that may be responsible for the interaction with this compound. researchgate.netresearchgate.net
Beyond inducing apoptosis, this compound and its derivatives have been shown to exert antiproliferative effects by modulating the cell cycle of cancer cells. nih.govbepls.com Cell cycle arrest prevents cancer cells from progressing through the phases of division, thereby inhibiting tumor growth.
Research has shown that a derivative of this compound, designated as compound E, induces cell cycle arrest in HCT116 human colon cancer cells. nih.govnih.gov Flow cytometry results indicated that this compound blocked the cells in the G1 phase of the cell cycle. frontiersin.org Other studies have also noted that this compound can cause cell cycle arrest at the G2/M phase. bepls.combohrium.com This ability to halt cell division at critical checkpoints is a key component of its anticancer activity. bepls.com
The biological activities of this compound are mediated through its influence on critical intracellular signaling pathways. nih.govbepls.com Research has specifically implicated the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in the anticancer effects of this compound derivatives. nih.govfrontiersin.orgnih.govbepls.com
The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival, and its dysregulation is common in many cancers. frontiersin.org Studies on a potent this compound derivative (compound E) in HCT116 cells showed that it inhibited the phosphorylation and subsequent degradation of IκB, a key step in the activation of NF-κB. frontiersin.orgresearchgate.net
The MAPK pathway, which includes the ERK, JNK, and p38 subfamilies, is crucial for regulating tumor cell proliferation, invasion, and metastasis. frontiersin.org The same this compound derivative was found to down-regulate the phosphorylation levels of ERK, JNK, and p38 in a dose-dependent manner, indicating its ability to disrupt these pro-survival signals in cancer cells. frontiersin.org Some research has also suggested that this compound can enhance immune activation through the NF-κB pathway in the context of vaccine adjuvants. nih.gov
Cell Cycle Modulation Investigations
Antimicrobial Research Activities (e.g., antibacterial, antiviral, antifungal, antiparasitic)
This compound and the saponins derived from it possess a broad spectrum of antimicrobial properties. nih.govresearchgate.netnih.gov These activities are attributed in part to the surfactant-like properties of saponins, which can interact with and disrupt microbial cell membranes. nih.gov
Antibacterial: this compound saponins have demonstrated antibacterial activity. researchgate.netmdpi.com For instance, extracts from Saponaria cypria, which contain this compound saponins, showed inhibitory activity against both Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Salmonella enteritidis) bacteria, with S. aureus showing the highest susceptibility. mdpi.com However, the effect on E. coli can be variable, with some studies showing growth inhibition while others report an increase. nih.gov
Antiviral: The antiviral potential of this compound and its saponins is also documented. nih.govresearchgate.netontosight.ai They have been reported to be active against several viruses, including herpes simplex virus type 1 and human immunodeficiency viruses (HIV). nih.govontosight.ai
Antifungal: Significant antifungal activity has been observed for this compound-containing saponins. nih.govinfectiouscongress.com Saponins from Quillaja saponaria have shown moderate to significant growth inhibition against various fungal species, including plant pathogens like Alternaria solani, Pythium ultimum, and Fusarium oxysporum, as well as Aspergillus ochraceus. nih.gov Saponin fractions from Quillaja lancifolia, which also contain this compound, inhibited the growth of phytopathogenic fungi such as Bipolaris micropus and the human pathogen Cryptococcus gattii. nih.gov
Antiparasitic: The antiparasitic activities of Quillaja saponins have also been reported in broader reviews of their biological properties, contributing to the comprehensive antimicrobial profile of this compound-based compounds. nih.gov
Role of this compound in Plant Defense Mechanisms
This compound is a triterpenoid sapogenin, the aglycone core of a major group of saponins found predominantly in species of the Quillaja genus, such as Quillaja saponaria (the soapbark tree). scielo.brnih.gov These saponins are integral to the plant's sophisticated defense system, providing protection against a wide array of environmental threats. scielo.brfrontiersin.org The defensive properties of these compounds are attributed to their amphipathic nature, consisting of a hydrophobic this compound skeleton and hydrophilic sugar chains. frontiersin.orgnih.gov In their natural environment, plants producing this compound saponins leverage these molecules to fend off both biotic and abiotic stressors. scielo.brresearchgate.net
Research indicates that these saponins function as pre-formed defensive compounds, or phytoanticipins, which are constitutively present in plant tissues to provide an immediate barrier against invasion. scispace.comresearchgate.net However, their concentration can also be significantly increased in response to specific threats, a characteristic of phytoalexins, which are synthesized de novo upon attack. scielo.brnsf.govmdpi.com This dual functionality underscores their dynamic role in plant immunity.
Defense Against Biotic Threats:
This compound saponins are highly effective against a broad spectrum of herbivores and pathogenic microorganisms. nih.govscielo.br Their mode of action is multifaceted, often involving membrane disruption, feeding deterrence, and toxicity.
Insecticidal and Anti-herbivore Activity: The bitter taste and inherent toxicity of saponins make them powerful feeding deterrents. nih.govbokashiearthworks.net Studies have demonstrated that plants containing these compounds are more resistant to insect pests. For instance, triterpenoid saponins are known to be toxic to the larvae of the diamondback moth (Plutella xylostella), a major pest of cruciferous crops. preprints.orgnih.gov Research on saponin fractions from Quillaja lancifolia, which are primarily based on a this compound aglycone, confirmed their deterrent effects against the generalist insect herbivore Spodoptera frugiperda and the mollusk Helix aspersa, leading to significant reductions in consumption and larval body weight. mdpi.com
Antifungal Properties: Saponins from Quillaja species exhibit significant antifungal activity. nih.gov Extracts rich in these compounds have been shown to inhibit the growth of various plant pathogenic fungi. mdpi.com In one study, a saponin-rich fraction from Q. lancifolia effectively inhibited the growth of Botrytis cinerea, a fungus responsible for gray mold disease in numerous plant species. mdpi.com
| Organism | Plant Source | Observed Defensive Effect | Reference |
|---|---|---|---|
| Plutella xylostella (Diamondback Moth) | Barbarea genus (contains triterpenoid saponins) | Feeding deterrent; prevents larval survival. | preprints.orgnih.gov |
| Spodoptera frugiperda (Fall Armyworm) | Quillaja lancifolia | Feeding deterrent; reduction in larvae body weight. | mdpi.com |
| Helix aspersa (Garden Snail) | Quillaja lancifolia | Feeding deterrent; significant reduction in leaf area consumption. | mdpi.com |
| Botrytis cinerea (Gray Mold) | Quillaja lancifolia | Inhibition of fungal growth. | mdpi.com |
Response to Abiotic Stress:
The production of this compound saponins is also a key component of the plant's response to non-living environmental stressors. The accumulation of these metabolites can be induced by adverse conditions, suggesting their involvement in adaptive mechanisms for survival. scielo.br
Heavy Metal Stress: Quillaja saponaria has been observed to thrive in soils contaminated with heavy metals. mdpi.com Research investigating the plant's response to cadmium (Cd) and copper (Cu) exposure in hydroponic systems revealed that both metals were primarily accumulated in the roots. This accumulation was correlated with a significant increase in saponin concentrations in both roots and leaves. mdpi.com This suggests that saponins, and by extension this compound, play a defensive role against heavy metal toxicity, potentially by binding the metal ions through their carboxyl and hydroxyl functional groups. mdpi.com
Drought Stress: The concentration of saponins in plants has been shown to increase in response to water deficit, indicating a role in adapting to dry conditions. scielo.brscielo.br
| Abiotic Stressor | Plant Species | Observed Response | Reference |
|---|---|---|---|
| Cadmium (Cd) | Quillaja saponaria | Saponin content increased by 62.8% compared to control at higher doses. | mdpi.com |
| Copper (Cu) | Quillaja saponaria | Saponin content increased by 41.2% compared to control at higher doses. | mdpi.com |
| Water Deficit | General Saponin-Producing Plants | Increased levels of saponins. | scielo.brscielo.br |
Regulatory and Biosynthetic Pathways:
The defensive function of this compound saponins is tightly regulated at the genetic and biochemical levels. Their formation is mediated by key plant defense signaling pathways, including those involving jasmonic acid and salicylic (B10762653) acid. scielo.brscielo.br These signaling molecules are activated by herbivore or pathogen attacks, which in turn upregulate the expression of genes essential for saponin biosynthesis. scielo.bryoutube.com
The biosynthesis of this compound itself begins with the cyclization of 2,3-oxidosqualene (B107256) to form the β-amyrin scaffold. scielo.brgoogle.com This core structure then undergoes a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYP450s) to form the final this compound aglycone. scielo.brfrontiersin.orgscielo.br Finally, uridine (B1682114) diphosphate (B83284) (UDP)-dependent glycosyltransferases (UGTs) attach various sugar moieties to the this compound core, resulting in the vast diversity of saponin structures found in the plant. scielo.brfrontiersin.org
Structure Activity Relationship Sar Studies of Quillaic Acid and Its Derivatives
Impact of Triterpenoid (B12794562) Backbone Modifications on Biological Efficacy
The triterpenoid aglycone, quillaic acid, is a central component influencing the biological activity of Quillaja saponins (B1172615). Modifications to this backbone have revealed that certain functional groups are critical, while others can be altered or removed to enhance activity or reduce toxicity. acs.org
Key findings from these studies include:
C4-Aldehyde Group : This group was initially thought to be essential for adjuvant activity, potentially through the formation of a Schiff base with immune cell receptors. mskcc.orgmdpi.comnih.gov However, later studies on simplified synthetic saponin (B1150181) variants demonstrated that the C4-aldehyde is dispensable for potent immunostimulatory effects. acs.orgresearchgate.net In fact, replacing the aldehyde with a methyl group, as in the echinocystic acid core, resulted in variants with potent adjuvant activity and reduced toxicity. acs.orgrsc.org
C16-Hydroxyl Group : In contrast to the C4-aldehyde, the hydroxyl group at the C16 position plays a significant role in enhancing adjuvant activity. acs.orgnih.gov Saponin analogs with a this compound core (C16-OH present) generally show different and often more potent IgG2a responses compared to those with a gypsogenin (B1672572) core (C16-H). nih.gov Studies comparing analogs based on this compound with those based on oleanolic acid (lacking the C16-OH) confirmed the importance of this hydroxyl group for eliciting potent humoral responses. acs.orgrsc.org
C28-Carboxyl Group : The carboxylic acid at C-28 is crucial for activity. Modifications such as methylation to form a methyl ester lead to a considerable decrease in anti-inflammatory activity, suggesting the free carboxyl group is necessary for a strong effect. researchgate.netuchile.cl
Comparisons between different triterpenoid cores have been instrumental in these findings. For instance, echinocystic acid-based variants, which lack the C4-aldehyde but retain a C16-hydroxyl group, were identified as highly potent adjuvants, sometimes eliciting stronger antibody responses than their this compound counterparts. acs.orgrsc.org
| Modification Site | Modification | Effect on Biological Efficacy | Reference(s) |
| C4-Aldehyde | Replacement with methyl or hydroxymethyl group | Dispensable for adjuvant activity; can lead to potent and less toxic variants. | acs.orgresearchgate.netrsc.org |
| C4-Aldehyde | Modification to other functional groups | Abrogated adjuvant activity for both antibody and CTL stimulation. | nih.gov |
| C16-Hydroxyl | Deletion (e.g., oleanolic acid core) | Reduced adjuvant activity. | acs.orgnih.gov |
| C16-Hydroxyl | Presence (e.g., this compound vs. gypsogenin core) | Enhances adjuvant activity, particularly IgG2a responses. | acs.orgnih.gov |
| C28-Carboxyl | Esterification (e.g., methyl ester) | Significantly reduced anti-inflammatory activity. | researchgate.netuchile.cl |
Significance of Glycosidic Linkages in Saponin Activity
Quillaja saponins are bidesmosidic, meaning they have two sugar chains attached to the this compound core, one at C3 and another via an ester linkage at C28. frontiersin.org The nature of these linkages, particularly the C28 glycosidic ester, is critical for biological activity. mskcc.orgmdpi.com
SAR studies have shown that this region is less tolerant to modification than other domains of the saponin. rsc.org
Linkage Type : The natural ester linkage at C28 is highly sensitive. Replacing it with more stable linkages like amides, thioesters, or carbamates produced varied results. A β-thioester analog retained potency but with dose-limiting toxicity, while β-amide variants showed activity. acs.orgrsc.org However, unnatural glycosidic ester bonds between the tetrasaccharide and the this compound core have been shown to cause a loss of adjuvanticity. mdpi.com
Linker Length and Flexibility : Even conservative modifications to the central linkage can lead to striking differences in adjuvant activity. rsc.orgnih.gov Increasing the distance between the triterpene and the linear oligosaccharide with longer linkers, such as in β-glycosyl ethanolamide and β-glycosyl carbamate (B1207046) variants, resulted in inactive adjuvants. rsc.org This suggests an optimal distance and orientation between the domains is required for activity.
Stereochemistry : The stereochemistry of the anomeric position within the glycosidic linkage is crucial. Inversion from the natural β-configuration to an α-configuration, as seen in α-carbamate and α-ester analogs, abrogated adjuvant activity. acs.org This highlights the importance of a specific three-dimensional conformation for interaction with biological targets.
| Linkage Modification | Specific Variant | Impact on Adjuvant Activity | Reference(s) |
| Linkage Type | β-Thioester | Potent, but with dose-limiting toxicity. | acs.orgrsc.org |
| Linkage Type | β-Amide | Retained activity. | acs.org |
| Linkage Type | Unnatural Ester Bond | Loss of adjuvanticity. | mdpi.com |
| Linker Length | β-Glycosyl Ethanolamide (longer) | Inactive. | rsc.org |
| Linker Length | β-Glycosyl Carbamate (longer) | Inactive. | rsc.org |
| Stereochemistry | α-Carbamate / α-Ester | Abrogated activity. | acs.org |
| Stereochemistry | α-Amide | Retained activity but was toxic. | acs.org |
Influence of Side Chain Variations on Adjuvant Activity and Biological Profiles
The complex acyl side chain attached to the fucose residue of the C28-linked oligosaccharide is a hallmark of potent Quillaja saponins like QS-21 and is crucial for stimulating a robust cellular (Th1) immune response. researchgate.netresearchgate.net
Systematic variations of this side chain have yielded key insights:
Acyl Chain Presence : The acyl chain is critical for Th1-type responses and cytotoxic T-lymphocyte (CTL) production. researchgate.netresearchgate.net Deacylation of QS-21 leads to a loss of its ability to stimulate CTLs, though some Th2-type activity may be retained. researchgate.netresearchgate.net
Linkage Stability : The natural acyl chain is attached via an ester linkage, which is prone to hydrolysis, limiting the shelf-life of QS-21. researchgate.net Replacing this with a hydrolytically stable amide bond produced analogs with comparable or greater adjuvant activity and significantly reduced toxicity. acs.orgmskcc.org
Terminal Functional Group : The nature of the terminal group on the acyl chain has a profound impact. A terminal carboxylic acid is well-tolerated and can retain potent adjuvant activity. nih.govacs.org Conversely, introducing a positive charge via a terminal amine group abrogates or significantly attenuates adjuvant activity. mskcc.orgnih.gov However, this inactive amine variant can be functionalized with tags or further acylated to restore activity, providing a useful tool for mechanistic studies. acs.orgacs.orgacs.org
Chain Structure : The specific, complex structure of the natural acyl chain is not strictly necessary. Simplified linear acyl chains, such as a dodecanoic acid chain, can achieve high efficacy with reasonable toxicity. mskcc.org However, very lipophilic side chains, such as one containing cholesterol, led to diminished adjuvant activity. mskcc.org
| Side Chain Variation | Effect on Activity/Profile | Reference(s) |
| Deacylation | Loss of Th1 response and CTL induction. | researchgate.netresearchgate.net |
| Ester-to-Amide Linkage | Reduced toxicity, maintained or enhanced adjuvant activity, increased stability. | acs.orgmskcc.org |
| Terminal Carboxylic Acid | Potent adjuvant activity retained. | nih.govacs.org |
| Terminal Amine (Positive Charge) | Abrogated or significantly reduced adjuvant activity. | mskcc.orgnih.gov |
| Simplified Linear Acyl Chain | High efficacy and reasonable toxicity can be achieved. | mskcc.org |
| Highly Lipophilic Chain (e.g., Cholesterol) | Diminished adjuvant activity. | mskcc.org |
Elucidating Key Pharmacophores for Specific Activities
Through extensive SAR studies, several key structural features, or pharmacophores, have been identified as being essential for the specific biological activities of this compound saponins. A pharmacophore represents the three-dimensional arrangement of functional groups necessary for molecular interaction with a specific biological target.
The Triterpene Core : While the C4-aldehyde was once considered a key pharmacophore, it is now understood to be dispensable. acs.orgrsc.org Instead, the C16-hydroxyl group has emerged as a previously underappreciated but important feature for enhancing activity. acs.org The C28-carboxylic acid is also critical, with its free anionic form being necessary for potent anti-inflammatory effects. researchgate.netuchile.cl
The Acyl Chain : A lipophilic acyl chain attached to the C28 oligosaccharide is a definitive pharmacophore for the induction of a Th1-biased immune response and CTL production. researchgate.netresearchgate.net The hydrolytic instability of the native ester linkage has been a target for modification, but the presence of the chain itself is critical. The absence of a positive charge on this chain is also a key requirement. mskcc.orgnih.gov
Computational Approaches in SAR Studies (e.g., in silico docking)
Computational chemistry has become an invaluable tool for complementing experimental SAR studies of this compound and its derivatives. These in silico methods provide insights into the conformational and electronic properties that drive biological activity.
Molecular Dynamics (MD) Simulations : MD simulations have been used to study the conformational preferences of different saponin analogs in a solvated environment. rsc.orgnih.gov These studies revealed a striking correlation between the three-dimensional conformation of saponin variants and their observed adjuvant activity. The most potent analogs, including QS-21 and active synthetic variants, were found to adopt a relatively rigid conformation where the acyl side chain folds back over the triterpene core. rsc.org In contrast, inactive or less active analogs showed more flexible and disorganized structures, with the acyl chain oriented away from the triterpene. rsc.org This suggests that a specific "active" conformation is required for potent immunoadjuvant effects, supporting the hypothesis of a specific molecular target. nih.gov
In Silico Docking : Molecular docking studies have been employed to explore potential protein targets for this compound and its saponins. nih.gov In one study investigating the cytotoxic effects of this compound and QS-21 on gastric cancer cells, docking simulations were performed against key proteins in apoptotic pathways. The results suggested that the pro-apoptotic protein Bid could be a plausible molecular target for both compounds. nih.gov Other docking studies have screened this compound against various protein targets, such as the main protease of SARS-CoV-2, to identify potential inhibitory interactions. f1000research.com These computational screening methods help to prioritize experimental testing and generate hypotheses about mechanisms of action.
These computational approaches provide a molecular rationale for the observed SAR, helping to explain why seemingly minor structural changes can lead to dramatic differences in biological activity. rsc.orgnih.gov
Advanced Methodologies in Quillaic Acid Research
Extraction and Purification Techniques for Research-Grade Quillaic Acid and Saponins (B1172615)
Obtaining pure this compound and its individual saponins is a critical first step for detailed structural and functional studies. The process typically begins with a crude extract from the bark or wood of Quillaja saponaria Molina, which contains a complex mixture of saponins, polyphenols, tannins, sugars, and other compounds. fao.orgfao.org A multi-step approach is essential to isolate the target compounds to a high degree of purity.
Aqueous Extraction and Acid Hydrolysis
The initial step in isolating this compound and its saponins is typically an aqueous extraction of the milled inner bark or wood of the Quillaja saponaria tree. fao.orgfao.org This process leverages the water solubility of the saponin (B1150181) glycosides. Following extraction, obtaining the aglycone, this compound, requires the cleavage of the sugar moieties. This is commonly achieved through acid hydrolysis. For instance, a commercial semi-purified Q. saponaria saponin mixture can be refluxed with hydrochloric acid to yield a solid residue containing this compound. uchile.cluchile.cl This crude aglycone mixture is then subjected to further purification steps.
Chromatographic Separations (e.g., Sephadex LH-20, HPLC, Reverse-Phase, HILIC)
Chromatography is the cornerstone of purifying this compound and its saponins from the complex mixtures obtained after initial extraction and hydrolysis. A variety of chromatographic techniques are employed, often in succession, to achieve the desired level of purity.
Sephadex LH-20: This size-exclusion chromatography medium is frequently used for the initial fractionation of extracts. For example, after acid hydrolysis, the resulting residue can be subjected to column chromatography on Sephadex LH-20 to separate this compound from other components. uchile.clgoogle.comznaturforsch.com
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the fine separation and purification of saponins. frontiersin.org Reverse-phase HPLC (RP-HPLC) is particularly effective in separating the numerous saponin components present in crude extracts. fao.orgresearchgate.net This technique has revealed the existence of up to 30 different components in preparations like Quil A. fao.org Specific saponins, such as QS-21, which is valued for its adjuvant properties, are often isolated from extracts using reverse-phase HPLC. fao.orgfrontiersin.org A two-step orthogonal chromatographic process, combining a polar reversed-phase step with a subsequent hydrophilic interaction chromatography (HILIC) step, has been developed for purifying QS-21 to over 97% purity with high yield. nih.gov
Hydrophilic Interaction Chromatography (HILIC): HILIC is another crucial technique, especially for separating highly polar compounds like saponins that differ subtly in their glycosyl groups. nih.gov It has been successfully used to further purify saponins like QS-21, resolving it into its isomers, QS-21-V1 and QS-21-V2. fao.orgfao.orgfrontiersin.orgfrontiersin.org The development of comprehensive two-dimensional HILIC systems (HILICxHILIC) coupled with mass spectrometry has provided enhanced separation capability for complex saponin mixtures from Quillaja saponaria. nih.gov
Table 1: Overview of Chromatographic Techniques in this compound and Saponin Research
| Technique | Principle | Application in this compound Research | Key Findings |
|---|---|---|---|
| Sephadex LH-20 | Size-Exclusion Chromatography | Initial fractionation of hydrolyzed extracts to isolate crude this compound. uchile.clgoogle.comznaturforsch.com | Effective for bulk separation and preliminary purification. |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Separation of individual saponins (e.g., QS-7, QS-17, QS-18, QS-21) from complex mixtures like Quil A. fao.orgfao.orgfrontiersin.orgresearchgate.net | Revealed the heterogeneity of saponin extracts, with up to 30 separable components. fao.org |
| Hydrophilic Interaction Chromatography (HILIC) | Separation based on hydrophilicity. | Further purification of saponins, including the separation of isomers like QS-21-V1 and QS-21-V2. fao.orgfao.orgfrontiersin.orgfrontiersin.org | Provides orthogonality to RP-HPLC, enabling higher purity separations. nih.gov |
Membrane Filtration (e.g., Ultrafiltration, Diafiltration)
Membrane filtration techniques are often employed in the initial purification stages to separate saponins from smaller molecules like salts and sugars, and to remove larger impurities.
Ultrafiltration: This technique uses a semi-permeable membrane to separate molecules based on size. It is used to purify and concentrate saponin extracts by removing low molecular weight materials. fao.orgfao.orggoogle.comgoogle.com For instance, Type 2 quillaia extracts are produced by subjecting Type 1 extracts to ultrafiltration to remove unwanted solids like polyphenols, resulting in a higher saponin concentration. fao.orgfao.org
Diafiltration: Often used in conjunction with ultrafiltration, diafiltration is a process that involves adding a solvent (like water) to the retentate to wash out smaller molecules that can pass through the membrane, further purifying the desired saponins. frontiersin.orggoogle.com This method is effective for removing salts and sugars from the saponin solution. frontiersin.org
These membrane techniques are valuable for large-scale purification and are often a preliminary step before the more refined chromatographic separations. frontiersin.orggoogle.comgoogle.com
Spectroscopic and Spectrometric Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Once purified, the precise chemical structure of this compound and its saponin derivatives is determined using a combination of powerful spectroscopic and spectrometric methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the complete structural characterization of complex molecules like saponins. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) are used to determine the connectivity of atoms within the molecule, identify the aglycone as this compound, and establish the sequence and linkage points of the sugar chains. researchgate.netacs.orgcapes.gov.brmdpi.comresearchgate.netnih.gov For example, the identification of this compound as the aglycone and the elucidation of the complex oligosaccharide structures attached to it have been achieved through detailed NMR analysis. researchgate.netmdpi.com
Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of saponins, which helps in determining the sequence of sugar units and the nature of the aglycone. researchgate.net Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) are particularly useful. mdpi.com Ion trap mass spectrometry has been shown to be a valuable pre-NMR tool, rapidly providing a significant amount of structural information, such as the carbohydrate sequence and branching, from a very small amount of sample. capes.gov.br The combination of HPLC with mass spectrometry (HPLC-MS) is a powerful hyphenated technique for analyzing complex saponin mixtures. nih.gov
Table 2: Spectroscopic and Spectrometric Techniques for Structural Elucidation
| Technique | Information Provided | Application Example |
|---|---|---|
| NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) | Detailed structural connectivity, stereochemistry, identification of aglycone and sugar units, and linkage analysis. acs.orgmdpi.comnih.gov | Elucidation of the complete structures of novel saponins from Quillaja saponaria and Quillaja brasiliensis, including the identification of this compound as the aglycone and the arrangement of complex sugar chains. researchgate.netmdpi.comresearchgate.net |
| Mass Spectrometry (ESI-MS, MS/MS) | Molecular weight, elemental composition, and fragmentation patterns for sequencing of sugar chains. researchgate.netmdpi.com | Characterization of saponin mixtures and identification of individual components based on their mass-to-charge ratio and fragmentation behavior. mdpi.comcapes.gov.br |
In Silico Modeling and Molecular Dynamics Simulations in Mechanistic Studies
Computational methods are increasingly being used to complement experimental research on this compound and its saponins. These in silico approaches provide insights into the molecular mechanisms of action and the structure-activity relationships that are difficult to obtain through experimental means alone.
In Silico Docking: Molecular docking simulations are used to predict the binding orientation and affinity of this compound and its saponins to specific protein targets. nih.govresearchgate.net For example, docking studies have been performed to investigate the interaction of this compound and QS-21 with key proteins involved in cancer and apoptosis, such as the pro-apoptotic protein BID. nih.govresearchgate.net These studies can help identify potential molecular targets and provide a rationale for the observed biological activities. Other studies have used docking to screen for natural compounds, including this compound, as potential inhibitors of viral proteins or enzymes implicated in other diseases. f1000research.com
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the behavior of molecules over time. These simulations have been used to study the conformational preferences of QS-21 and its synthetic variants in aqueous solution. rsc.orgresearchgate.net The results have revealed that different saponin variants adopt distinct three-dimensional shapes, and these conformational preferences appear to correlate with their observed adjuvant activities. rsc.org MD simulations have also been employed to characterize the formation and dynamics of micelles formed by QS-21, providing an atomistic understanding of their self-assembly process, which is relevant to their formulation and stability. mdpi.com Furthermore, simulations have been used to explore the interaction of this compound-based saponins with model lipid membranes. nih.gov
Table 3: In Silico Methodologies in this compound Research
| Methodology | Purpose | Key Insights |
|---|---|---|
| Molecular Docking | Predicts binding modes and affinities of this compound and saponins to protein targets. nih.govresearchgate.netf1000research.com | Identified potential interactions with cancer-related proteins like BID, suggesting a molecular basis for apoptotic effects. nih.govresearchgate.net |
| Molecular Dynamics (MD) Simulations | Simulates the conformational dynamics and interactions of saponins in a biological environment. nih.govrsc.orgmdpi.com | Revealed correlations between the 3D conformation of saponin variants and their adjuvant activity; characterized the structure and dynamics of QS-21 micelles. rsc.orgmdpi.com |
Future Directions and Emerging Research Avenues
Completing Biosynthetic Pathway Elucidation and Genetic Engineering for Production
The complete elucidation of the quillaic acid biosynthetic pathway remains a significant challenge with major implications for the industrial application of saponins (B1172615). scielo.br While it is known that the pathway begins with the cyclization of 2,3-oxidosqualene (B107256) to β-amyrin by β-amyrin synthase, followed by a series of oxidation reactions catalyzed by cytochrome P450 (CYP450) enzymes and glycosylation by UDP-glycosyltransferases (UGTs), the exact sequence and all participating enzymes are not fully characterized. scielo.brgoogle.comnih.gov
Key enzymatic steps in the formation of this compound from the β-amyrin scaffold involve oxidations at the C-16α, C-23, and C-28 positions. google.comnih.gov Researchers have identified several candidate genes from Quillaja saponaria that code for these enzymatic activities. google.com For instance, co-expression of a β-amyrin synthase and three specific CYP450s in Nicotiana benthamiana has successfully produced this compound, demonstrating that a minimum of four genes are sufficient for its biosynthesis. google.com
Genetic engineering efforts are focused on introducing these biosynthetic genes into microbial hosts like Saccharomyces cerevisiae (yeast) or other plant systems to create recombinant production platforms. google.comgoogle.com This approach aims to overcome the limitations of sourcing this compound from its natural source, the Quillaja saponaria tree, which is a slow and resource-intensive process. google.comresearchgate.net Engineered yeast strains have already demonstrated the ability to produce this compound, with some studies reporting titers as high as 2.23 g/L through combinatorial optimization of CYP monooxygenases and reductases. acs.orgnih.govacs.org Further research is needed to optimize these systems for higher yields and economic viability, which may involve overcoming challenges in efficient cloning and precise enzymatic control. acs.orgnih.gov
Identified Enzymes in this compound Biosynthesis
| Enzyme Family | Specific Enzyme Examples | Function |
|---|---|---|
| Oxidosqualene Cyclase (OSC) | β-amyrin synthase (bAS) | Cyclization of 2,3-oxidosqualene to β-amyrin. scielo.brgoogle.com |
| Cytochrome P450 (CYP450) | CYP716-2073932, CYP714-7, CYP716-2012090 | Oxidation of β-amyrin at C-28, C-23, and C-16α positions. google.com |
| Cytochrome P450 (CYP450) | CYP716A262, CYP72A567 | Oxidation of oleanane-type triterpenoids. acs.orgnih.gov |
Development of Novel this compound Derivatives with Enhanced Specificity
The development of novel this compound derivatives is a burgeoning field of research aimed at enhancing its therapeutic properties while minimizing undesirable effects. nih.govresearchgate.netdntb.gov.ua Chemical modifications of the this compound structure are being explored to improve its biological activity, specificity, and stability. nih.govmskcc.org
One promising strategy involves the synthesis of derivatives with modifications at the C-28 carboxyl group. nih.govdntb.gov.ua For example, a series of derivatives were created by introducing phenyl-1,2,3-triazole, phenyl-1,3,4-oxadiazole, and 3H-1,2,4-triazol-3-one moieties. nih.gov Some of these new compounds exhibited significantly improved antiproliferative activity against various human cancer cell lines compared to the parent this compound. nih.govdntb.gov.ua Notably, one derivative showed a four-fold increase in efficacy against HCT116 cancer cells. nih.govdntb.gov.ua
Another area of focus is the modification of the oligosaccharide chains attached to the this compound core, particularly in the context of saponin (B1150181) adjuvants like QS-21. mskcc.orgnih.gov Structure-activity relationship (SAR) studies have shown that alterations to these sugar chains and the acyl chain can significantly impact the adjuvant activity and toxicity profile. mskcc.orgnih.govnih.gov For instance, deacylated forms of Quillaja saponins, while less toxic, show a diminished capacity to stimulate a robust primary immune response. nih.gov By synthesizing a library of non-natural saponins, researchers are able to probe the structural requirements for potent and non-toxic adjuvanticity, leading to the identification of variants with improved therapeutic windows. mskcc.orgmdpi.com These studies have highlighted the importance of specific structural motifs, such as the C16-hydroxyl group, in determining the saponin's conformation and biological activity. rsc.org
Examples of this compound Derivative Modifications
| Modification Site | Introduced Moiety | Observed Effect | Reference |
|---|---|---|---|
| C-28 Carboxyl Group | Phenyl-1,2,3-triazole | Enhanced antitumor activity. | nih.gov |
| C-28 Carboxyl Group | Phenyl-1,3,4-oxadiazole | Enhanced antitumor activity. | nih.gov |
| C-28 Carboxyl Group | 3H-1,2,4-triazol-3-one | Enhanced antitumor activity. | nih.gov |
| C-28 Linkage | Thioester | Preserved adjuvant activity. | mdpi.com |
Exploring Broader Biological Roles and Mechanistic Nuances in Diverse Systems
While this compound is well-known for its adjuvant properties, ongoing research continues to uncover a broader spectrum of biological activities and delve deeper into the mechanisms that underpin them. scielo.brnih.govnih.gov Its roles as an anti-inflammatory, antiviral, and cytotoxic agent are being actively investigated. nih.govresearchgate.net
The immunomodulatory effects of this compound and its saponin derivatives, like QS-21, are particularly complex. nih.govmdpi.com These compounds can induce both pro-inflammatory (Th1/Th2) and anti-inflammatory (Th2) immune responses. frontiersin.org The mechanism is thought to involve the interaction of the saponin with cell membranes, particularly cholesterol, leading to pore formation and enhanced antigen uptake by antigen-presenting cells (APCs). nih.govplantaelabs.com This facilitates the presentation of antigens to T cells, stimulating both humoral and cell-mediated immunity. nih.govmdpi.com The aldehyde group on the this compound core has been identified as a key structural feature for T cell activation. frontiersin.orgnih.gov
Beyond its role in vaccines, this compound exhibits potent topical anti-inflammatory activity. scielo.brresearchgate.net Studies have shown that both this compound and some of its derivatives can inhibit inflammation in various models, suggesting the aldehyde and carboxyl groups are important for this activity. researchgate.netuchile.cl Furthermore, the cytotoxic properties of this compound have been demonstrated against various cancer cell lines, where it can induce apoptosis. nih.govresearchgate.net Understanding the precise molecular targets and signaling pathways, such as NF-κB and MAPK, that are modulated by this compound is a key area of future research. nih.govdntb.gov.ua
The amphiphilic nature of this compound, with its triterpene aglycone and sugar moieties, is fundamental to its biological functions, including its ability to act as a surfactant and permeabilizing agent. frontiersin.orgplantaelabs.comcymitquimica.com This property is also being exploited in agricultural applications to enhance the efficacy of foliar and soil treatments by improving nutrient uptake and soil penetration. tourturf.complantaelabs.com
Integration of Omics Technologies in this compound Research
The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is poised to revolutionize our understanding of this compound. These powerful tools offer a holistic view of the biological processes related to this compound, from its biosynthesis in Quillaja saponaria to its complex interactions within various biological systems.
Genomic and transcriptomic analyses of Q. saponaria are crucial for identifying the full suite of genes involved in the this compound biosynthetic pathway. scielo.brresearchgate.net By sequencing the genome and analyzing gene expression profiles under different conditions, researchers can pinpoint novel enzymes, such as cytochrome P450s and UGTs, and the transcription factors that regulate their expression. scielo.br This knowledge is foundational for successful metabolic engineering efforts aimed at heterologous production. google.comnih.gov
Metabolomics, the large-scale study of small molecules, can be used to map the metabolic networks within Q. saponaria and identify intermediates and final products of the saponin pathway. This approach can also be applied to heterologous production systems, like engineered yeast, to monitor the efficiency of the introduced pathway and identify potential metabolic bottlenecks. google.com When studying the biological effects of this compound, proteomics and transcriptomics can reveal how it modulates cellular processes. For instance, these techniques can identify changes in protein and gene expression in immune cells or cancer cells upon treatment with this compound, providing insights into its mechanism of action. By understanding which cellular pathways are affected, researchers can better predict its therapeutic potential and potential side effects.
Sustainable Production Methods and Resource Management
The increasing demand for this compound and its saponin derivatives, particularly for use in vaccines and other pharmaceuticals, has raised concerns about the sustainability of its traditional source, the Quillaja saponaria tree. scielo.brresearchgate.nettaylorandfrancis.com Overexploitation of the bark has led to ecological damage, making the development of sustainable production methods and resource management strategies a critical priority. researchgate.net
One approach to sustainable harvesting involves pruning trees rather than felling them, and utilizing the entire wood biomass for extraction, not just the bark which contains the highest concentration of saponins. researchgate.nettourturf.com This method, combined with reforestation policies and the establishment of dedicated plantations, helps to ensure a continuous and responsible supply of raw materials. scielo.br Furthermore, sourcing saponins from the leaves of related species like Quillaja brasiliensis is being explored as a more renewable alternative. mdpi.comufrgs.br
In parallel, biotechnological production methods offer a promising long-term solution. google.comacs.org As discussed in section 7.1, the heterologous production of this compound in engineered microorganisms like yeast or in plant cell cultures is a major focus of current research. google.comresearchgate.netresearchgate.net These methods have the potential to provide a stable, scalable, and environmentally friendly source of this compound, independent of the geographical and ecological constraints of harvesting from native trees. acs.orgnih.gov Recent advances have demonstrated the feasibility of producing this compound on a gram-per-liter scale in yeast. acs.orgnih.govacs.org Additionally, chemical synthesis routes starting from more abundant natural products like oleanolic acid are being developed to provide a sustainable and economically viable alternative to extraction from Quillaja. researchgate.netresearchgate.netacs.org These synthetic strategies often employ sustainable chemical processes, such as C-H bond activation with inexpensive and less toxic catalysts. researchgate.netacs.orgresearchgate.net
Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| β-amyrin |
| Oleanolic acid |
| Protoescigenin (B1254337) |
| Echinocystic acid |
| Gypsogenin (B1672572) |
| 16α-hydroxyhederagenin |
| This compound methyl ester |
| This compound diacetate |
| Bis-hemisuccinate |
| QS-21 |
| QS-7 |
| GPI-0100 |
Q & A
Q. What are the primary methodologies for biosynthesizing quillaic acid in heterologous host systems?
this compound biosynthesis involves heterologous expression of nucleotide sequences encoding specific enzymes. Key steps include:
- Beta-amyrin synthase to initiate triterpenoid backbone formation.
- Enzymes oxidizing beta-amyrin at C-28 (to carboxylic acid), C-16a (to alcohol), and C-23 (to aldehyde).
- Preferred nucleotide sequences are derived from Quillaja saponaria . Researchers should validate enzyme activity using LC-MS or NMR to confirm intermediate and final product structures.
Q. How can researchers verify the purity and structural identity of synthesized this compound?
- Chromatographic methods : HPLC or GC coupled with mass spectrometry for purity assessment.
- Spectroscopic techniques : NMR (¹H, ¹³C) to confirm functional groups and stereochemistry.
- Reference standards : Compare with authenticated samples from natural sources (e.g., Quillaja bark extracts) .
Q. What experimental controls are critical when studying this compound’s enzymatic interactions?
- Negative controls : Use enzyme-deficient host systems to rule out non-specific reactions.
- Substrate specificity tests : Incubate enzymes with alternative substrates (e.g., other triterpenoids).
- Kinetic assays : Measure reaction rates under varying pH, temperature, and cofactor conditions .
Advanced Research Questions
Q. How can conflicting data on this compound’s oxidation pathways be resolved?
Contradictions often arise from differences in enzyme sources or reaction conditions. To address this:
- Reproducibility checks : Replicate experiments using identical host systems (e.g., E. coli vs. yeast).
- Isotopic labeling : Track carbon flux in oxidation steps using ¹³C-labeled beta-amyrin.
- Structural modeling : Predict enzyme-substrate binding affinities via molecular docking .
Q. How can literature reviews on this compound avoid bias and ensure comprehensive coverage?
- Database searches : Use SciFinder, PubMed, and Web of Science with keywords (e.g., “this compound biosynthesis”).
- Citation tracking : Mine references from seminal papers (e.g., Quillaja saponaria studies).
- Critical appraisal : Evaluate sources for methodological rigor using tools like CASP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
